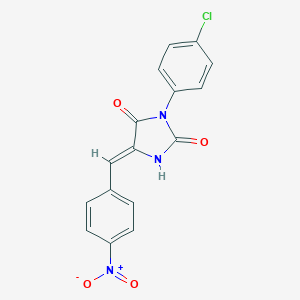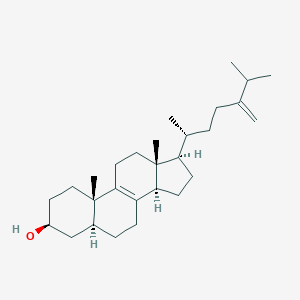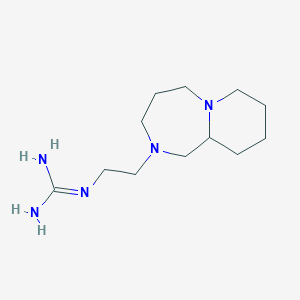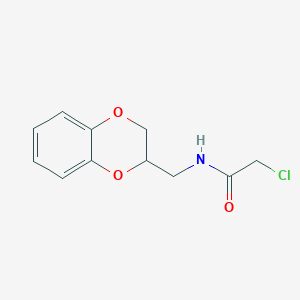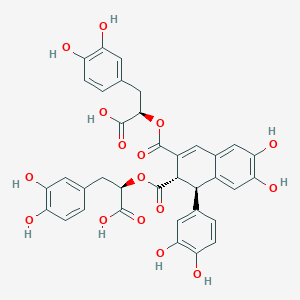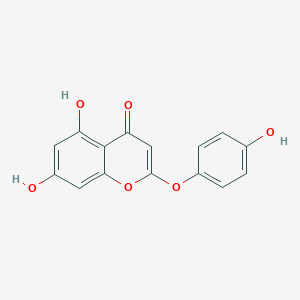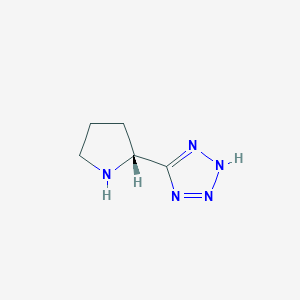
(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole
Vue d'ensemble
Description
(R)-5-(Pyrrolidin-2-yl)-1H-tetrazole is a compound that has attracted attention due to its potential applications in organic synthesis as an organocatalyst. This compound, due to its unique structure, has been studied for its role in facilitating various chemical reactions, offering a broad utility in organic synthesis (Longbottom, Franckevičius, & Ley, 2007).
Synthesis Analysis
The synthesis of (R)-5-(Pyrrolidin-2-yl)-1H-tetrazole has been developed to be practical, safe, and efficient, avoiding hazardous reagents and conditions. Notably, a method has been established that circumvents the generation of ammonium azide in the cyclization step, employing a continuous-flow reactor for the hydrogenolysis reaction, significantly reducing the reaction time (Franckevičius, Knudsen, Ladlow, Longbottom, & Ley, 2006).
Molecular Structure Analysis
The molecular structure of (R)-5-(Pyrrolidin-2-yl)-1H-tetrazole and its analogs have been elucidated through various spectroscopic and computational methods. These studies have provided insights into the geometry, electronic structure, and potential reaction sites of the molecule, enabling a deeper understanding of its reactivity and catalytic properties.
Chemical Reactions and Properties
(R)-5-(Pyrrolidin-2-yl)-1H-tetrazole serves as an enantiomeric organocatalyst in various organic syntheses. Its utility spans multiple reaction types, offering good stereoselectivities and efficiencies. This versatility is attributed to its ability to participate in different reaction mechanisms, thereby facilitating the formation of a wide range of products (Longbottom, Franckevičius, & Ley, 2007).
Applications De Recherche Scientifique
Mannich Reaction, Aldol Reaction, and Azide Cyclization : (S)-5-Pyrrolidine-2-yl-1H-tetrazole is used in scientific research for various reactions, including the Mannich reaction, aldol reaction, and azide cyclization (Aureggi et al., 2008).
Broad Utility in Organic Synthesis : Both (S)- and (R)-5-pyrrolidin-2-yl-1H-tetrazoles are widely used organocatalysts in organic synthesis, with broad utility in various reaction types (Longbottom et al., 2007).
Asymmetric Biginelli Reaction : Chiral substituted 5-(pyrrolidin-2-yl)tetrazoles are effective organocatalysts for the asymmetric Biginelli reaction, allowing for the preparation of 3,4-dihydropyrimidin-2(1H)-one derivatives (Wu et al., 2009).
Aldol Reaction Catalysis : (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole catalyzes the aldol reaction between acetone and various aldehydes with superior enantioselectivity (Tong et al., 2008).
Stereoselective Organic Reactions : The organocatalyst (S)-5-pyrrolidin-2-yl-1H-tetrazole can catalyze some organic reactions stereoselectively and can be synthesized from L-proline (Hong Wei, 2012).
Continuous-Flow Aldol Reactions : The packed-bed microreactor with 5-(pyrrolidin-2-yl)tetrazole can perform continuous-flow aldol reactions with good stereoselectivities, complete conversion efficiencies, and long-term stability (Bortolini et al., 2012).
Practical Synthesis and Flow-Reactor Hydrogenolysis : The developed synthesis of (S)-pyrrolidin-2-yl-1H-tetrazole is safe, high-yielding, and efficient, reducing reaction time from three days to hours using an H-Cube continuous-flow reactor (Franckevičius et al., 2006).
Safety And Hazards
In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "®-5-(Pyrrolidin-2-YL)-1H-tetrazole" . In case of accidental release, personal precautions, protective equipment, and emergency procedures should be followed .
Propriétés
IUPAC Name |
5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHYQIQIENDJER-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466427 | |
| Record name | (R)-5-(PYRROLIDIN-2-YL)-1H-TETRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole | |
CAS RN |
702700-79-6 | |
| Record name | (R)-5-(PYRROLIDIN-2-YL)-1H-TETRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



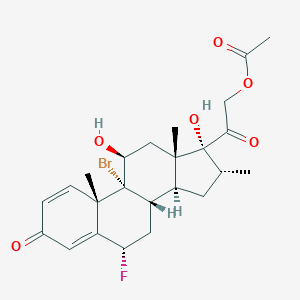
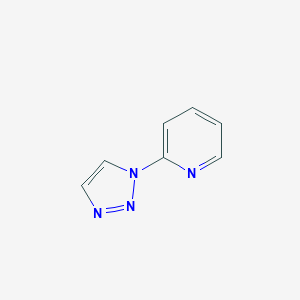
![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)
